molecular formula C14H13NO6S2 B2756811 Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941888-89-7

Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate

Cat. No. B2756811
CAS RN: 941888-89-7
M. Wt: 355.38
InChI Key: UVLHXEKUXZECLO-UHFFFAOYSA-N
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Description

“Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is an organic compound. It has a molecular weight of 365.43 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.517±0.06 g/cm3 . Its melting point is 123-124 °C , and its boiling point is predicted to be 428.3±55.0 °C . The compound has a predicted refractive index of 1.579 .

Scientific Research Applications

Cyclization Reactions and Molecular Structure Analysis

  • Research has demonstrated the cyclization capabilities of related methyl compounds in the presence of bases, leading to the exclusive formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the compound's utility in synthesizing complex heterocyclic structures (Ukrainets et al., 2014). Additionally, the single crystal X-ray structure analysis of a related compound has provided insights into its molecular configuration, confirming its structure through various spectroscopic methods (Ramazani et al., 2011).

Antibacterial Activity

  • A study described the synthesis and significant in vitro Gram-positive antibacterial activity of 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids derivatives, revealing the compound's potential as a scaffold for developing new antibacterial agents (Kim et al., 1984).

Anti-Proliferative and Tumor Cell Selectivity

  • The pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophene derivatives, including compounds structurally related to Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate, have been highlighted, showing potential in the development of novel tumor-selective therapeutic agents (Thomas et al., 2017).

Synthesis and Chemical Reactivity

  • Various studies have focused on the synthesis and reactivity of related compounds, showcasing methodologies for producing bicyclic sultams and exploring the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters. These findings contribute to the broader understanding of chemical reactivity and synthesis strategies for complex organic compounds (Rassadin et al., 2009), (Bänziger et al., 2002).

PPAR β/δ Inverse Agonists Development

  • The compound has served as a basis for designing and synthesizing ligands with increased cellular activity relative to initial compounds, providing novel tools for investigating the role of peroxisome proliferator-activated receptor (PPAR)β/δ in physiological and pathological processes (Toth et al., 2016).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, avoid contact with skin and eyes, and avoid inhaling its vapors .

properties

IUPAC Name

methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-20-13(16)9-5-3-4-6-10(9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHXEKUXZECLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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